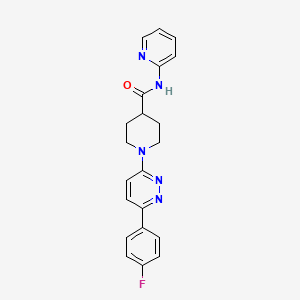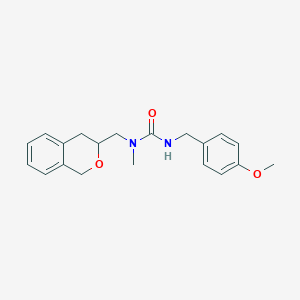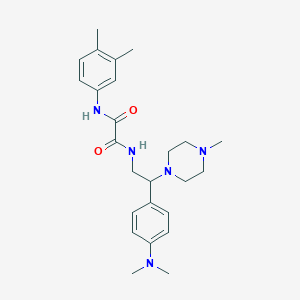![molecular formula C16H15N3O4S B2642579 N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-75-0](/img/structure/B2642579.png)
N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolopyrimidine derivatives have been reported, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.4 g/mol. More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
- Thiazolopyrimidine derivatives, including those related to the specified compound, have been synthesized through various methods. Research has focused on creating novel heterocyclic compounds with potential therapeutic applications. These compounds are synthesized using different starting materials and methodologies to obtain derivatives with varied biological activities. The structural modifications aim to explore the relationship between chemical structure and biological activity, leading to insights into their conformational features and supramolecular aggregation (Kolisnyk et al., 2015; Nagarajaiah & Begum, 2014).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial Activity: Certain thiazolopyrimidine derivatives have exhibited significant antimicrobial activities against various bacterial and fungal strains. This suggests their potential as antimicrobial agents, offering a basis for developing new therapeutic compounds targeting resistant microbial strains (Gein et al., 2015).
- Antitumor and Anticancer Properties: Some studies have focused on evaluating the antitumor activities of thiazolopyrimidine derivatives, finding that certain compounds show promising activity against cancer cell lines. This highlights their potential application in cancer therapy, offering a foundation for further research into their mechanisms of action and efficacy in cancer treatment (El-Naggar et al., 2018).
- Antioxidant Activity: Research has also been conducted on the antioxidant properties of thiazolopyrimidine derivatives. These compounds have shown good antioxidant activity, which is crucial for combating oxidative stress and could be beneficial in preventing or treating diseases associated with oxidative damage (Khalilpour et al., 2019).
作用機序
While the specific mechanism of action for “N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not explicitly mentioned in the search results, thiazolopyrimidines, in general, are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .
将来の方向性
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . Therefore, future research could focus on exploring these modifications to enhance the compound’s therapeutic potential.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-5-4-10(22-2)6-13(12)23-3/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLHDBGRKBLSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)
![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)




![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)


![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)
